1,3,2-Dioxathiane

Conformational analysis Ring inversion kinetics Dynamic NMR spectroscopy

1,3,2-Dioxathiane (CAS 3358-26-7), also designated as dihydro-4H-1,3,2-dioxathiin or trimethylene sulfoxylate, is the parent six-membered cyclic ester of sulfoxylic acid in which the ring sulfur resides in the +2 oxidation state. Unlike its extensively commercialized S(IV) congener 1,3,2-dioxathiane 2-oxide (trimethylene sulfite, PS, CAS 4176-55-0) and its S(VI) analog 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate, TMS, CAS 1073-05-8), the parent sulfoxylate features a divalent sulfur atom bearing a stereochemically active lone pair that imparts distinct conformational dynamics, heightened susceptibility to further oxidation, and a fundamentally different synthetic accessibility profile.

Molecular Formula C3H6O2S
Molecular Weight 106.15 g/mol
CAS No. 3358-26-7
Cat. No. B15493526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxathiane
CAS3358-26-7
Molecular FormulaC3H6O2S
Molecular Weight106.15 g/mol
Structural Identifiers
SMILESC1COSOC1
InChIInChI=1S/C3H6O2S/c1-2-4-6-5-3-1/h1-3H2
InChIKeyAVFVSPRFKUZFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Dioxathiane (CAS 3358-26-7): A Six-Membered Cyclic Sulfoxylate with Quantifiable Conformational and Synthetic Differentiation from Its Oxide Analogs


1,3,2-Dioxathiane (CAS 3358-26-7), also designated as dihydro-4H-1,3,2-dioxathiin or trimethylene sulfoxylate, is the parent six-membered cyclic ester of sulfoxylic acid in which the ring sulfur resides in the +2 oxidation state . Unlike its extensively commercialized S(IV) congener 1,3,2-dioxathiane 2-oxide (trimethylene sulfite, PS, CAS 4176-55-0) and its S(VI) analog 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate, TMS, CAS 1073-05-8), the parent sulfoxylate features a divalent sulfur atom bearing a stereochemically active lone pair that imparts distinct conformational dynamics, heightened susceptibility to further oxidation, and a fundamentally different synthetic accessibility profile . These molecular-level differences translate into measurable divergences in ring-inversion barrier, preparative yield, physical properties, and redox behavior that are critical for scientific selection in conformational analysis, synthetic methodology development, and electrochemical applications.

Conformational analysis: Parent sulfoxylate scaffold provides a rigid model system for dynamic stereochemistry studies, eliminating the axial S=O conformational preference found in its oxides.
Synthetic methodology: Divalent S(II) center supports unique redox transformations and sulfur elimination pathways not accessible from the S(IV) or S(VI) analogs.
Material properties: Distinct physical profile—lower density and liquid state at ambient temperature—supports formulation selection where molar volume and phase behavior are key parameters.

Why 1,3,2-Dioxathiane Cannot Be Replaced by Its 2-Oxide or 2,2-Dioxide in Structure-Sensitive Applications


Although 1,3,2-dioxathiane 2-oxide (PS) and 1,3,2-dioxathiane 2,2-dioxide (TMS) share the same six-membered 1,3,2-dioxathiane scaffold, substitution of the parent S(II) sulfoxylate with its S(IV) or S(VI) derivatives is precluded in scenarios where the bivalent sulfur center dictates conformational behavior, ring-inversion dynamics, susceptibility to further oxidation, or the mechanistic pathway of ring-opening reactions . The exocyclic oxygen atoms in the oxide and dioxide forms introduce strong stereoelectronic effects—including the axial preference of the S=O group (ΔG°SO = −14.8 ± 0.3 kJ mol⁻¹ in CCl₄)—that fundamentally alter the conformational energy landscape relative to the parent heterocycle, which lacks these oxygen-dependent interactions . Furthermore, the preparative chemistry diverges sharply: the parent sulfoxylate is accessed via SCl₂ in ~8% monomer yield, whereas the 2-oxide is routinely prepared via SOCl₂ in ~80% yield, making procurement strategy entirely different for the two compound classes .

Target: 1,3,2-Dioxathiane (S-II)
Higher ring-inversion barrier (11.2 kcal/mol) dictates conformational rigidity for stereochemical probes.
Low synthetic yield (~8%) requires specialized procurement planning.
Analog: 2-Oxide (S-IV) / 2,2-Dioxide (S-VI)
Exocyclic S=O bond preference fundamentally alters the conformational energy landscape.
Readily available (~80% yield), but redox behavior and ring-inversion dynamics may not transfer.
The S(II) center is susceptible to further oxidation; oxide analogs cannot be chemically reduced back to the parent sulfoxylate under standard conditions.
Physical state diverges markedly: liquid parent vs. solid dioxide. Density and boiling point differences may shift formulation and handling protocols.

Quantitative Differentiation Evidence for 1,3,2-Dioxathiane (CAS 3358-26-7) Versus Its Closest Analogs


Ring Inversion Barrier: 1,3,2-Dioxathiane Exhibits a Higher Conformational Barrier Than Its S-Oxides—A Direct Computational Comparison

Nonempirical quantum-chemical calculations at the RHF/6-31G(d) level directly comparing 1,3,2-dioxathiane with its S-oxides reveal that the barrier to ring inversion is reduced upon progressing from the parent sulfoxylate to the 2-oxide and further to the 2,2-dioxide . Experimentally, the ring reversal barrier (ΔG≠) for 1,3,2-dioxathiane-4,4,6,6-d₄—a deuterated analog of the parent system—was determined by NMR coalescence temperature measurements to be 11.2 kcal/mol (46.9 kJ/mol) . In contrast, the barrier for 4-methyl-1,3,2-dioxathian-2,2-dione (a dioxide derivative) measured by ultrasonic relaxation in p-xylene solution is only 4.6 kcal/mol (19.2 kJ/mol) . The computational study further established the ΔG⁰(300 K) value of the S=O group conformational preference in the cyclic sulfite as −15.0 kJ mol⁻¹, consistent with experimental data .

Ring Inversion Barrier
Head-to-head
11.2 kcal/mol parent vs. 4.6 kcal/mol dioxide
Supports conformational rigidity advantage for the parent scaffold in stereochemical studies.
RHF/6-31G(d) computation and NMR coalescence data; axial S=O preference absent in parent.
Conformational analysis Ring inversion kinetics Dynamic NMR spectroscopy Computational chemistry Stereoelectronic effects

Synthetic Yield: Parent Sulfoxylate Isolated at ~8% Yield vs ~80% for the 2-Oxide—A Critical Procurement Consideration

The preparation of the parent 1,3,2-dioxathiane monomer (XIb) from 1,3-propanediol and sulfur dichloride (SCl₂) in the presence of triethylamine yields the target cyclic sulfoxylate in only ~8% overall isolated yield, with polymeric material constituting the major product fraction . In stark contrast, the analogous reaction of 1,3-propanediol with thionyl chloride (SOCl₂) to produce 1,3,2-dioxathiane 2-oxide proceeds in approximately 80% yield . The low yield of the parent monomer is attributed to competing polymerization pathways inherent to SCl₂-mediated cyclization of 1,3-diols, as well as the thermal instability of the resulting sulfoxylate, which undergoes facile decomposition with elemental sulfur elimination .

Synthetic Yield
Reported
~8% parent vs. ~80% 2-oxide
~10-fold yield differential informs procurement cost and scale-up feasibility.
Parent accessed via SCl₂ at low temperature; oxide via standard SOCl₂ conditions.
Synthetic methodology Sulfoxylate ester preparation Cyclic sulfite synthesis Process chemistry Sourcing and procurement

Physical Property Divergence: Parent Sulfoxylate Displays Markedly Lower Boiling Point and Density Than Its 2-Oxide and 2,2-Dioxide Congeners

The parent 1,3,2-dioxathiane (CAS 3358-26-7) exhibits a predicted boiling point of approximately 106°C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . The 2-oxide form (CAS 4176-55-0) is a liquid at ambient temperature with a reported boiling point of 54°C at 8 mmHg (approximately 73°C extrapolated to atmospheric pressure), a melting point of −14°C to −25°C, and a density of 1.347–1.350 g/mL at 25°C . The 2,2-dioxide (CAS 1073-05-8) is a crystalline solid at room temperature with a melting point of 58–62°C, a boiling point of 153°C at 14 Torr, and a density of approximately 1.45–1.6 g/cm³ . The progressive increase in density and shift from liquid to solid physical state across the oxidation series (sulfoxylate → sulfite → sulfate) reflects the increasing molecular weight and polarity imparted by the additional S–O bonds.

Physical Properties
Data to verify
Density: ~1.2 (parent) vs. 1.35 (oxide) vs. ~1.5 g/cm³ (dioxide)
Parent density 12–25% lower; liquid state at ambient temperature differs from solid dioxide.
Predicted data for parent; experimental vendor data for oxide and dioxide.
Physicochemical properties Boiling point Density Handling and storage Formulation compatibility

Electrochemical Stability Window: 6-Membered Cyclic Sulfite Demonstrates >4.5 V Decomposition Potential vs <3.5 V for the 5-Membered Analog—Ring-Size-Dependent Redox Behavior

Cyclic voltammetry studies directly comparing propylene sulfite (PS, the 2-oxide of the 1,3,2-dioxathiane system) with ethylene sulfite (ES, the 5-membered 1,3,2-dioxathiolane 2-oxide) demonstrate that the six-membered cyclic sulfite exhibits an anodic decomposition potential exceeding 4.5 V vs. Li/Li⁺, meeting the threshold for use as a battery electrolyte solvent, whereas the five-membered ethylene sulfite decomposes below 3.5 V and is restricted to additive-level use only . Both compounds display excellent SEI film-forming properties on graphite anodes; the addition of as little as 0.3 wt% ES to 1 M LiPF₆ EC/DMC/DEC electrolyte measurably improves LiCoO₂/graphite cell performance . The six-membered 2,2-dioxide analog (trimethylene sulfate, TMS) has been shown to significantly reduce irreversible capacity loss and gas evolution during the formation cycle of graphite/LiCoO₂ pouch cells—a property not shared by the five-membered DTD under identical conditions .

Electrochemical Stability
Cross-study
Anodic stability: >4.5 V (6-membered sulfite) vs.
Supports six-membered ring advantage for high-voltage battery electrolyte applications.
Cyclic voltammetry in carbonate electrolyte; data pertain to the 2-oxide derivative.
Nucleoside Alkylation
Head-to-head
Identical 3:1 2′-O:3′-O selectivity; propyl vs. ethyl linker installed.
Spacer-length difference (C3 vs. C2) enables tunable linker geometry in modified nucleosides.
Cyclic sulfate alkylation of N-3-benzyloxymethyl-5-methyluridine; data for the 2,2-dioxide derivative.
Lithium-ion battery electrolyte Film-forming additive Anodic stability Cyclic voltammetry Solid electrolyte interphase (SEI)

Nucleoside Alkylation Regioselectivity: 1,3,2-Dioxathiane 2,2-Dioxide Provides an Ethylene vs Propylene Linker Distinction Relative to the Five-Membered Analog—Identical 3:1 Selectivity but Different Spacer Length

In a direct head-to-head comparison, the alkylation of N-3-benzyloxymethyl-5-methyluridine with 1,3,2-dioxathiolane 2,2-dioxide (five-membered cyclic sulfate, DTD) or 1,3,2-dioxathiane 2,2-dioxide (six-membered cyclic sulfate, TMS) both resulted in a 2′-O versus 3′-O selectivity ratio of 3:1 . Critically, the two reagents install different alkyl chain lengths at the ribose 2′-O or 3′-O positions: the five-membered DTD delivers an ethyl linker terminating in a sulfate leaving group, whereas the six-membered TMS delivers a propyl linker . This spacer-length difference is functionally significant because the terminal sulfate can be displaced with sulfur or nitrogen nucleophiles to produce distinct 2′-O-modified nucleoside architectures with different spatial relationships between the sugar and the appended functionality.

Nucleoside Alkylation
Head-to-head
Identical 3:1 2′-O:3′-O selectivity; propyl vs. ethyl linker installed.
Spacer-length difference (C3 vs. C2) enables tunable linker geometry in modified nucleosides.
Cyclic sulfate alkylation of N-3-benzyloxymethyl-5-methyluridine; data for the 2,2-dioxide derivative.
Nucleoside modification Regioselective alkylation Cyclic sulfate chemistry Antisense oligonucleotide synthesis 2′-O modification

Optimal Application Scenarios for 1,3,2-Dioxathiane (CAS 3358-26-7) Based on Verified Differentiation Evidence


Conformational Analysis and Dynamic Stereochemistry Studies Requiring a Rigid Six-Membered Heterocyclic Scaffold

The higher ring-inversion barrier of the parent 1,3,2-dioxathiane (11.2 kcal/mol for the d₄-derivative) compared to its 2-oxide (barrier reduced per computation) and 2,2-dioxide (4.6 kcal/mol) makes the parent sulfoxylate the preferred choice when a conformationally more rigid cyclic sulfite model system is required . Researchers investigating stereoelectronic effects of vicinal electron pairs, chair-to-twist-boat equilibria, or the influence of sulfur oxidation state on ring dynamics should select the parent compound over its S-oxides to maximize the observable barrier and avoid complications from the axial S=O preference that dominates the conformational behavior of the 2-oxide (ΔG°SO = −14.8 kJ mol⁻¹) . The Wood et al. (1973) study explicitly recommends the 1,3,2-dioxathiane system as a model for trimethylene sulfites precisely because it eliminates the interfering exocyclic oxygen conformational preference .

Specialty Custom Synthesis Programs Where the Bivalent Sulfur Oxidation State Enables Unique Downstream Transformations

The S(II) oxidation state of the parent 1,3,2-dioxathiane provides a chemically differentiated platform for transformations that are inaccessible from the S(IV) sulfite or S(VI) sulfate forms. The documented susceptibility of sulfoxylates to oxidation—including conversion to sulfites upon chlorine treatment (50% yield of dibutyl sulfite from dibutyl sulfoxylate) —and the potential for sulfur elimination to generate reduced products make CAS 3358-26-7 the mandatory starting material for any synthetic sequence that requires the bivalent sulfur center. Procurement decisions for custom synthesis programs focused on sulfur redox chemistry, thionosulfite-to-sulfoxylate rearrangements, or sulfur-atom transfer reactions must specify the parent sulfoxylate rather than the commercially more accessible 2-oxide, as the latter cannot be chemically reduced back to the S(II) state under standard conditions.

Lithium-Ion Battery Electrolyte Formulation Leveraging the Six-Membered Ring Advantage for High-Voltage Stability

Although the direct battery application data pertains to the 2-oxide (PS) and 2,2-dioxide (TMS) derivatives, the demonstrated >1.0 V anodic stability advantage of the six-membered cyclic sulfite (PS, >4.5 V) over its five-membered analog (ES, <3.5 V) establishes a ring-size-dependent structure–property relationship that informs electrolyte formulation strategies . The trimethylene sulfate (TMS, six-membered dioxide) provides measurable gas suppression during formation cycling that is not observed with the five-membered DTD, as quantified by ultrahigh precision coulometry and volume-change measurements in graphite/LiCoO₂ pouch cells . Formulators evaluating cyclic sulfur-containing electrolyte additives for high-voltage lithium-ion or sodium-ion batteries should prioritize the six-membered 1,3,2-dioxathiane framework over the five-membered 1,3,2-dioxathiolane scaffold when oxidative stability and reduced gas evolution are critical performance metrics.

Nucleoside Analog Synthesis Requiring a Propyl Spacer Arm for 2′-O-Functionalization

In the convergent synthesis of 2′-O-modified nucleosides—a core technology for therapeutic oligonucleotide development—the 1,3,2-dioxathiane 2,2-dioxide reagent installs a propyl (–CH₂CH₂CH₂–) linker between the ribose 2′-oxygen and the terminal sulfate leaving group, compared to the ethyl (–CH₂CH₂–) linker installed by its five-membered counterpart . This one-methylene-unit difference in spacer length can determine the accessibility of the downstream nucleophile to the terminal electrophilic center and influence the conformational flexibility of the final modified oligonucleotide. Both reagents achieve identical 3:1 2′-O:3′-O regioselectivity, so the selection between them hinges solely on the desired linker geometry rather than any selectivity advantage .

Application
Selection Property
Validation Focus
Conformational analysis and dynamic stereochemistry
Higher ring-inversion barrier vs. oxides
NMR coalescence; barrier reproducibility in target solvent
Synthetic methodology with bivalent sulfur center
S(II) redox chemistry; sulfur elimination potential
Oxidation susceptibility; product distribution control
Battery electrolyte research (via derivative form)
Six-membered ring anodic stability profile
High-voltage cycling; SEI composition review
Nucleoside analog synthesis (via derivative form)
Propyl spacer-arm installation with 3:1 regioselectivity
Linker geometry confirmation; downstream functionalization yield

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